molecular formula C21H23ClN4O B12176873 2-(4-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone

2-(4-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone

Cat. No.: B12176873
M. Wt: 382.9 g/mol
InChI Key: BZHFUCAUYPVMRY-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone is a complex organic compound that features a unique structure combining an indole ring, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the piperazine and pyridine moieties through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in the active site of enzymes, while the piperazine and pyridine rings can enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone: Lacks the chlorine atom on the indole ring.

    2-(4-bromo-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone: Contains a bromine atom instead of chlorine on the indole ring.

    2-(4-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]morpholino}-1-ethanone: Contains a morpholine ring instead of a piperazine ring.

Uniqueness

The presence of the chlorine atom on the indole ring and the combination of the piperazine and pyridine rings make 2-(4-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone unique. These structural features can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23ClN4O

Molecular Weight

382.9 g/mol

IUPAC Name

2-(4-chloroindol-1-yl)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H23ClN4O/c22-19-5-3-6-20-18(19)8-11-26(20)16-21(27)25-14-12-24(13-15-25)10-7-17-4-1-2-9-23-17/h1-6,8-9,11H,7,10,12-16H2

InChI Key

BZHFUCAUYPVMRY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)CN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

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